molecular formula C20H15Cl2N3O B095945 Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride CAS No. 18878-40-5

Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride

Cat. No. B095945
CAS RN: 18878-40-5
M. Wt: 384.3 g/mol
InChI Key: QUOOADSTZARQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride is a benzodiazepine derivative that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism Of Action

Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride acts as a positive allosteric modulator of GABA-A receptors. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). Binding of GABA to GABA-A receptors leads to the opening of chloride ion channels, which leads to hyperpolarization of the neuron and inhibition of neuronal activity. Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride enhances the binding of GABA to GABA-A receptors, leading to increased chloride ion influx and enhanced inhibition of neuronal activity.

Biochemical And Physiological Effects

Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride has been shown to have various biochemical and physiological effects. It has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. This compound has also been shown to have anxiolytic, sedative, and muscle relaxant effects. Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride has also been shown to have anticonvulsant properties.

Advantages And Limitations For Lab Experiments

Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride has several advantages for lab experiments. It is a potent and selective positive allosteric modulator of GABA-A receptors, which makes it an excellent tool for studying the pharmacology of these receptors. This compound is also relatively stable and easy to synthesize. However, Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride has some limitations. It has low solubility in water, which can make it challenging to use in some experiments. Additionally, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride. One potential direction is to study the structure-activity relationship of this compound and its analogs to develop more potent and selective positive allosteric modulators of GABA-A receptors. Another direction is to study the role of GABA-A receptors in various physiological processes, such as learning and memory, and to develop new therapeutic agents that target these receptors. Finally, research on Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride can help to improve our understanding of the mechanisms underlying anxiety, sleep, and muscle relaxation, which could lead to the development of new treatments for these conditions.

Synthesis Methods

Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride can be synthesized using various methods. One of the most common methods is the reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with pyridine in the presence of phosphorus oxychloride. This reaction leads to the formation of Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride.

Scientific Research Applications

Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride has been widely used in scientific research as a tool to study GABA-A receptors. This compound acts as a positive allosteric modulator of GABA-A receptors, which are known to play a crucial role in the regulation of anxiety, sleep, and muscle relaxation. Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride has been used to study the pharmacology of GABA-A receptors and their role in various physiological processes.

properties

CAS RN

18878-40-5

Product Name

Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride

Molecular Formula

C20H15Cl2N3O

Molecular Weight

384.3 g/mol

IUPAC Name

6-chloro-5-phenyl-3-pyridin-1-ium-1-yl-1,3-dihydro-1,4-benzodiazepin-2-one;chloride

InChI

InChI=1S/C20H14ClN3O.ClH/c21-15-10-7-11-16-17(15)18(14-8-3-1-4-9-14)23-19(20(25)22-16)24-12-5-2-6-13-24;/h1-13,19H;1H

InChI Key

QUOOADSTZARQQV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C(=CC=C3)Cl)[N+]4=CC=CC=C4.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C(=CC=C3)Cl)[N+]4=CC=CC=C4.[Cl-]

synonyms

Pyridinium, 1-(7-chloro-2,3-dihydro-5-phenyl-2,3-dihydro-1H-1,4-benzod iazepin-3-yl)-, chloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.